molecular formula C10H20N2O2 B1529399 Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1339324-47-8

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1529399
CAS No.: 1339324-47-8
M. Wt: 200.28 g/mol
InChI Key: GGPAWRCOUINSRY-UHFFFAOYSA-N
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Description

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and an appropriate amine. One common method is the reaction of 3-(1-aminoethyl)piperidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate: Similar structure but with the aminoethyl group at the 4-position instead of the 3-position.

    Ethyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its particular arrangement of functional groups can lead to distinct reactivity and interactions compared to other similar compounds.

Biological Activity

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine structure, which is known for its diverse biological activities. The compound acts as a ligand, interacting with specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects such as enzyme inhibition or activation, alteration of receptor signaling, and effects on cellular processes like proliferation and apoptosis.

Key Reactions:

  • Oxidation: Can form oxides or ketones.
  • Reduction: Can yield amines or alcohols.
  • Substitution: The ethyl ester group can be replaced by nucleophiles under certain conditions.

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that are promising for cancer therapy .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineEffect ObservedMechanism
Arumugam et al.FaDu (hypopharyngeal)Increased cytotoxicityApoptosis induction
Holtschulte et al.DU145 (prostate)High σ1 receptor affinityModulation of ion channels

Neuropharmacological Effects

The σ1 receptor is a significant target for the compound due to its involvement in several neurological disorders such as depression and neurodegenerative diseases. This compound has been evaluated for its affinity towards the σ1 receptor, with findings suggesting that modifications to the piperidine structure can enhance receptor selectivity and potency .

Table 2: σ1 Receptor Binding Affinities

CompoundBinding Affinity (nM)Selectivity
4a<10High σ1/σ2 selectivity
18a50Moderate selectivity

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Several studies have reported that piperidine derivatives exhibit antibacterial and antifungal activities against various pathogens. The presence of specific functional groups in the structure significantly influences these bioactivities .

Table 3: Antimicrobial Activity Overview

PathogenActivity ObservedMIC (mg/mL)
Staphylococcus aureusComplete inhibition0.0039
Escherichia coliComplete inhibition0.025

Case Studies and Research Findings

A notable study by Holtschulte et al. synthesized a series of aminoethyl-substituted piperidine derivatives and evaluated their biological activities. They found that these compounds exhibited high affinity for the σ1 receptor and showed promising antiproliferative activity against prostate cancer cells .

Another significant piece of research focused on the anticancer potential of piperidine derivatives through three-component reactions leading to spirooxindolopyrrolidine structures, which demonstrated enhanced cytotoxicity compared to standard treatments .

Properties

IUPAC Name

ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-5-9(7-12)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPAWRCOUINSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
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